molecular formula C11H14BrNO B14559188 N-(3-Bromophenyl)oxan-2-amine CAS No. 61862-55-3

N-(3-Bromophenyl)oxan-2-amine

Cat. No.: B14559188
CAS No.: 61862-55-3
M. Wt: 256.14 g/mol
InChI Key: QFJIPFDUCWDVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromophenyl)oxan-2-amine is an organic compound that belongs to the class of amines It features a bromophenyl group attached to an oxan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(3-Bromophenyl)oxan-2-amine typically involves the nucleophilic substitution of a haloalkane with an amine. One common method is the reaction of 3-bromophenylamine with oxirane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack on the epoxide ring, leading to the formation of the desired amine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)oxan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

N-(3-Bromophenyl)oxan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)oxan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)oxan-2-amine
  • N-(3-Chlorophenyl)oxan-2-amine
  • N-(3-Fluorophenyl)oxan-2-amine

Uniqueness

N-(3-Bromophenyl)oxan-2-amine is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The bromine atom can influence the compound’s electronic structure, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

CAS No.

61862-55-3

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

N-(3-bromophenyl)oxan-2-amine

InChI

InChI=1S/C11H14BrNO/c12-9-4-3-5-10(8-9)13-11-6-1-2-7-14-11/h3-5,8,11,13H,1-2,6-7H2

InChI Key

QFJIPFDUCWDVSV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)NC2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.